Olopatadin

Übersicht

Beschreibung

Olopatadin ist ein selektiver Histamin-H1-Antagonist und Mastzellstabilisator, der hauptsächlich zur Behandlung von allergischer Konjunktivitis und Rhinitis verwendet wird . Es ist ein strukturelles Analogon von Doxepin und wirkt durch Blockierung der Wirkung von Histamin, einem wichtigen Entzündungsmediator . This compound ist in verschiedenen Darreichungsformen erhältlich, darunter Augentropfen und Nasensprays .

Wissenschaftliche Forschungsanwendungen

Olopatadin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendet als Modellverbindung in chromatographischen Studien und Methodenentwicklung.

Biologie: Untersucht auf seine Wirkung auf die Histaminfreisetzung und die Mastzellstabilisierung.

Medizin: Wird häufig zur Behandlung von allergischer Konjunktivitis und Rhinitis eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Blockierung von Histamin-H1-Rezeptoren und Stabilisierung von Mastzellen, wodurch die Freisetzung von Histamin und anderen Entzündungsmediatoren verhindert wird . Diese Wirkung hilft, die Symptome von allergischen Reaktionen wie Juckreiz, Rötung und Schwellung zu lindern .

Wirkmechanismus

Target of Action

Olopatadine primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions. By acting as an antagonist to this receptor, Olopatadine can effectively mitigate these reactions .

Mode of Action

Olopatadine is a selective histamine H1 antagonist and mast cell stabilizer . It works by blocking the effects of histamine, a primary inflammatory mediator that causes inflammatory and allergic reactions . This results in the attenuation of these reactions, providing relief from symptoms associated with conditions like allergic conjunctivitis and rhinitis .

Biochemical Pathways

Olopatadine’s action on the histamine H1 receptor disrupts the biochemical pathways associated with histamine. By blocking histamine, it prevents the cascade of inflammatory and allergic reactions that histamine would typically trigger . Additionally, Olopatadine has been found to inhibit the NF-κB signaling pathway, which plays a major role in inflammatory responses .

Result of Action

The primary result of Olopatadine’s action is the reduction of symptoms associated with allergic reactions. By blocking the effects of histamine and stabilizing mast cells, it can alleviate symptoms such as ocular itching associated with allergic conjunctivitis and symptoms of seasonal allergic rhinitis .

Action Environment

Biochemische Analyse

Biochemical Properties

Olopatadine interacts with histamine H1 receptors and mast cells . It attenuates inflammatory and allergic reactions by blocking the effects of histamine . Olopatadine is a structural analog of doxepin, which has minimal anti-allergic activity .

Cellular Effects

Olopatadine has been shown to inhibit the symptoms of experimental allergic skin responses, rhinoconjunctivitis, and bronchial asthma in guinea pigs and rats . It also inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .

Molecular Mechanism

Olopatadine exerts its effects at the molecular level by blocking the effects of histamine, a primary inflammatory mediator . This blocking action prevents histamine from binding to its receptors, thereby inhibiting the inflammatory and allergic reactions that histamine would normally trigger .

Temporal Effects in Laboratory Settings

Olopatadine solution 0.1% stored in clear ampoules exposed to 1,000 foot-candles at 26 ± 1°C for 7 days exhibited substantial degradation compared to control .

Dosage Effects in Animal Models

In animal models, the effects produced by Olopatadine were not dose-dependent. Instead, the medium dose (1 mg/kg) showed the best results in maximum parameters, which were comparable to dexamethasone (10 mg/kg), thus suggesting its potency .

Metabolic Pathways

Olopatadine undergoes hepatic metabolism in a non-extensive manner . Based on oral pharmacokinetic studies, there are at least 6 circulating metabolites in human plasma . Following topical ocular application of olopatadine, olopatadine N-oxide is formed by metabolism catalyzed by flavin-containing monooxygenase (FMO) 1 and 3 .

Transport and Distribution

Given its use as an eye drop and nasal spray, it can be inferred that it is distributed to the tissues where it exerts its effects .

Subcellular Localization

As a histamine H1 antagonist, it is likely to interact with histamine receptors located on the cell surface .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Olopatadin kann in einem mehrstufigen Prozess synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 3-Dimethylaminopropyltriphenylphosphoniumhalogenid mit Natriumhydrid unter Wittig-Bedingungen, um das Zwischenprodukt zu bilden, das dann mit (11-Oxo-6,11-Dihydrodibenzo[b,e]oxepin-2-yl)-essigsäure umgesetzt wird . Eine andere Methode beinhaltet die Reaktion von N-Dimethylamino-chlorpropanhydrochlorid mit Kaliumbromid und Hexamethylphosphoramid in Dimethylsulfoxid, gefolgt von der Zugabe von Isoxepac .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Festphasenextraktion, chromatographische Trennung und Kristallisation zur Isolierung und Reinigung des Endprodukts umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Olopatadin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.

Reduktion: Reduktionsreaktionen sind für this compound weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Substitutionsreaktionen können auftreten, insbesondere in Gegenwart starker Nukleophile oder Elektrophile.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Natriumhydrid und Triphenylphosphoniumhalogenid werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Abbauprodukte und Zwischenprodukte, wie z. B. This compound-E-Isomer und verwandte Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Doxepin: Ein strukturelles Analogon mit minimaler antiallergischer Aktivität.

Alcaftadine: Ein weiteres Antihistaminikum, das bei allergischer Konjunktivitis eingesetzt wird.

Ketotifen: Ein Mastzellstabilisator und Antihistaminikum, das in ähnlichen Anwendungen eingesetzt wird.

Einzigartigkeit

Olopatadin ist einzigartig in seiner doppelten Wirkung als Histamin-H1-Antagonist und Mastzellstabilisator und bietet eine wirksame Linderung von allergischen Symptomen mit einem guten Komfort- und Verträglichkeitsprofil .

Eigenschaften

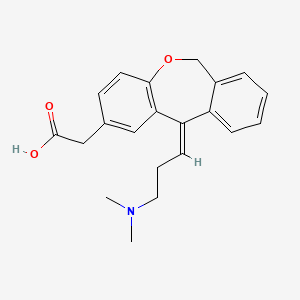

IUPAC Name |

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIMVDZLSHOPLA-LSCVHKIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

140462-76-6 (hydrochloride) | |

| Record name | Olopatadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023390 | |

| Record name | Olopatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Olopatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.13e-02 g/L | |

| Record name | Olopatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Histamine is a biogenic vasoactive amine that binds to its receptors, which are G-protein coupled receptors. Signaling through the histamine H1 receptor is thought to primarily promote the activation of inflammatory reactions, such as allergy, asthma, and autoimmune diseases. H1 receptor signaling activates the intracellular transcription factors, such as IP3, PLC, PKC, DAG, and intracellular calcium ions, which all work to activate further downstream cascades. Activated downstream cascades lead to the production of cytokines, the release of mast cell inflammatory mediators, synthesis of prostacyclins, activation of platelet factor, as well as the synthesis of nitric oxide, arachidonic acid, and thromboxane, which all contribute to inflammatory reactions. Olopatadine is an anti-allergic molecule that works via several mechanisms. As a mast cell stabilizer, it stabilizes rodent basophils and human conjunctival mast cells and inhibits the immunologically-stimulated release of histamine. Olopatadine acts as an antagonist at the histamine H1 receptors with high selectivity, which is explained by a unique receptor binding pocket that consists of the aspartate residue in the third transmembrane helix and other sites in the H1 receptor. Upon binding, olopatadine blocks the H1 receptor signaling pathway, inhibiting the release of inflammatory mediators, such as tryptase, prostaglandin D2, TNF-alpha, as well as pro-inflammatory cytokines. It also decreases chemotaxis and inhibits eosinophil activation. _In vitro_, olopatadine was shown to inhibit epithelial cell intercellular adhesion molecule-1 (ICAM-1), which promotes the recruitment of migrating pro-inflammatory mediators. | |

| Record name | Olopatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

113806-05-6 | |

| Record name | Olopatadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113806-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olopatadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olopatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olopatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, (11Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLOPATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27V6190PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Olopatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 °C | |

| Record name | Olopatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.